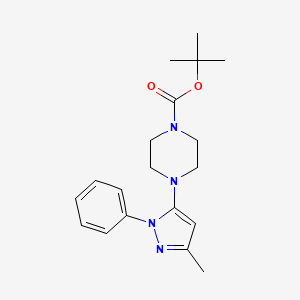

tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS: 401566-78-7) is a key synthetic intermediate in medicinal chemistry. Its molecular formula is C₁₉H₂₆N₄O₂, with a molecular weight of 342.44 g/mol. The compound features a piperazine ring substituted at the 4-position with a 3-methyl-1-phenylpyrazole moiety and protected by a tert-butyloxycarbonyl (Boc) group. This Boc group enhances solubility and stability during synthesis, enabling downstream deprotection to yield bioactive amines .

Synthesis: The compound is synthesized via nucleophilic substitution between 5-chloro-3-methyl-1-phenyl-1H-pyrazole and 1-Boc-piperazine in dimethylacetamide (DMA) with potassium carbonate as a base. The reaction is monitored by TLC and purified via column chromatography, achieving yields >80% . Subsequent HCl-mediated deprotection in methanol removes the Boc group, generating 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine hydrochloride, a precursor for pharmaceuticals like Teneligliptin .

Properties

IUPAC Name |

tert-butyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-15-14-17(23(20-15)16-8-6-5-7-9-16)21-10-12-22(13-11-21)18(24)25-19(2,3)4/h5-9,14H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDLXTYAKDEKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1-Boc-piperazine with aryl iodides using a copper catalyst and a base such as potassium phosphate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperazine moiety.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate exhibit potential antidepressant properties. The piperazine ring structure is known for its ability to interact with serotonin receptors, which can influence mood and anxiety levels. A study demonstrated that derivatives of this compound showed significant activity in preclinical models of depression .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help protect neurons from damage caused by oxidative stress and inflammation. In vitro studies have shown that it can reduce cell death in neuronal cultures exposed to neurotoxic agents .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the modulation of key signaling pathways associated with cell survival and growth .

Material Science Applications

1. Synthesis of Novel Materials

this compound serves as a building block for synthesizing novel polymers and materials. Its functional groups allow for further chemical modifications, enabling the development of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

2. Ligand Development

The compound is also being studied as a potential ligand in coordination chemistry. Its ability to bind metal ions can be utilized in catalysis and sensor applications, where metal complexes are often employed to enhance reaction rates or detect specific analytes .

Research Tool Applications

1. Biological Assays

Due to its specific interactions with biological targets, this compound is used in various biological assays to study receptor-ligand interactions and signal transduction pathways. It aids researchers in understanding the pharmacological profiles of related compounds and their potential therapeutic uses .

2. Drug Discovery

In drug discovery processes, this compound is utilized as a reference compound for screening libraries of related molecules. Its structural characteristics make it an ideal candidate for lead optimization in developing new therapeutics targeting central nervous system disorders .

Case Studies

Biological Activity

tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS No. 401566-78-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological activity of this compound, supported by diverse research findings and case studies.

The molecular formula of this compound is C19H26N4O2, with a molecular weight of 342.44 g/mol. Its structure features a tert-butyl group attached to a piperazine ring, which is further substituted with a pyrazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2 |

| Molecular Weight | 342.44 g/mol |

| CAS Number | 401566-78-7 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of tert-butyl piperazine with pyrazole derivatives under controlled conditions, often utilizing solvents such as toluene and reagents like sodium triacetoxyborohydride for reduction processes .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity: In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties: This compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development. The interaction with bacterial enzymes may inhibit their function, leading to cell death .

Neuroprotective Effects: Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The exact mechanisms remain to be fully elucidated but may involve antioxidant activity and modulation of neuroinflammatory pathways .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Cancer Cell Line Study: A study conducted on HeLa and MCF7 cell lines reported a significant reduction in cell viability upon treatment with varying concentrations of this compound. The IC50 values were determined to be in the low micromolar range, indicating potent antitumor activity .

- Antimicrobial Efficacy: In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- Thiazole hybrids () introduce sulfur atoms, which can modulate electronic properties and metabolic stability .

- Ethyl ester derivatives () lack the Boc group, simplifying synthesis but reducing stability during storage .

Substituent Variations on the Piperazine/Pyrazole Core

Key Observations :

- Electron-withdrawing groups (e.g., bromo, fluoro) enhance anti-mycobacterial potency by increasing electrophilicity .

- Methoxy groups improve solubility and membrane permeability, critical for intracellular targeting .

- Amino-fluorobenzyl derivatives () serve as intermediates for kinase inhibitors, leveraging hydrogen-bonding capabilities .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and piperazine rings. For example, tert-butyl protons appear as a singlet at δ 1.48 ppm, while pyrazole protons resonate at δ 8.2–8.3 ppm .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 348.1 [M+H]⁺) and detects intermediates .

- HPLC : Purity assessment (>95%) using gradient elution (e.g., 0–90% ethyl acetate in petroleum ether) ensures reproducibility in biological assays .

How can X-ray crystallography resolve molecular conformation and packing interactions?

Advanced Research Question

- Crystallographic Software : SHELX and ORTEP-III determine anisotropic displacement parameters and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/n) with unit cell dimensions a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å are resolved using Bruker APEXII CCD diffractometers .

- Data Interpretation : R-factors < 0.05 and SADABS absorption corrections ensure accuracy. The tert-butyl group often exhibits rotational disorder, requiring multi-component refinement .

How do researchers resolve contradictions in reaction yields across synthetic protocols?

Advanced Research Question

Discrepancies in yields (e.g., 43% vs. 80–88.7%) arise from:

- Catalyst Efficiency : Pd(dppf)Cl₂ may degrade under prolonged heating, reducing turnover .

- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery. For instance, column chromatography with ethyl acetate/hexane gradients improves purity but may lower yields .

Troubleshooting : Kinetic monitoring via TLC or in-situ IR identifies side reactions (e.g., tert-Boc deprotection under acidic conditions).

What role does this compound play as a pharmaceutical intermediate?

Basic Research Question

- Impurity Profiling : It is a precursor to Teneligliptin impurities (e.g., ACI 209011), requiring strict control of residual solvents and byproducts .

- LYMTAC Synthesis : In proteolysis studies, it serves as a piperazine linker in chimeric molecules targeting lysosomal degradation pathways .

How do computational methods predict reactivity and binding interactions?

Advanced Research Question

- DFT Calculations : Models HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Pyrazole C4-carboxylic acid derivatives show electron-deficient regions at the carboxyl group, favoring amide bond formation .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., anticonvulsant receptors), with docking scores < -7.0 kcal/mol indicating strong affinity .

How are biological activity assays designed for this compound?

Basic Research Question

- In Vitro Screens : Anticonvulsant activity is tested via maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. ED₅₀ values < 100 mg/kg suggest therapeutic potential .

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) track intracellular localization using autoradiography .

What challenges arise in impurity profiling and stability studies?

Advanced Research Question

- Degradation Pathways : Hydrolysis of the tert-Boc group under acidic/thermal conditions generates piperazine derivatives, detected via LC-MS/MS .

- Forced Degradation : Exposure to UV light or H₂O₂ identifies photooxidation products, requiring ICH Q1A-compliant protocols for shelf-life determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.